molecular formula C8H8N2O B1315267 Pyrazolo[1,5-a]pyridin-2-ylmethanol CAS No. 76943-47-0

Pyrazolo[1,5-a]pyridin-2-ylmethanol

Cat. No.: B1315267
CAS No.: 76943-47-0
M. Wt: 148.16 g/mol
InChI Key: RBJIKLOMRJZRTN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridin-2-ylmethanol is a heterocyclic compound featuring a fused pyrazole-pyridine core with a hydroxymethyl (-CH2OH) substituent at the 2-position. This structure combines the aromatic stability of bicyclic systems with the polarity of the hydroxyl group, making it a candidate for medicinal chemistry and material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-a]pyridin-2-ylmethanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrazolo[1,5-a]pyridine-2-carboxylic acid with borane dimethyl sulfide in dry tetrahydrofuran (THF) under nitrogen at low temperatures. This reaction reduces the carboxylic acid to the corresponding alcohol, yielding this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyridin-2-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide, followed by nucleophilic substitution.

Major Products:

    Oxidation: Pyrazolo[1,5-a]pyridine-2-carboxaldehyde or Pyrazolo[1,5-a]pyridine-2-carboxylic acid.

    Reduction: Pyrazolo[1,5-a]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Pyrazolo[1,5-a]pyridin-2-ylmethanol derivatives have been investigated for their anticancer properties. For instance, compounds from this class have shown promising results against various cancer cell lines, including breast and pancreatic cancers. The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. A recent study demonstrated that certain derivatives exhibited significant growth inhibition in MDA-MB-231 (human breast cancer) cells, suggesting their potential as anticancer agents .

SIRT6 Agonists
Research indicates that this compound can function as a SIRT6 agonist. SIRT6 is a member of the sirtuin family of proteins that play a crucial role in cellular regulation and metabolism. Compounds with this scaffold have been shown to selectively activate SIRT6, which may lead to therapeutic strategies for diseases associated with SIRT6 dysregulation, such as cancer and metabolic disorders .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the pyrazole ring can significantly enhance bioactivity and selectivity against target enzymes. For example, substituents such as halogens or alkyl groups can be strategically introduced to improve binding affinity to biological targets .

Antituberculosis Potential

Recent investigations have identified this compound derivatives as potential leads in the fight against tuberculosis. These compounds demonstrated activity against Mycobacterium tuberculosis, with some analogs showing low cytotoxicity while maintaining efficacy within macrophage models. This highlights their dual potential as both therapeutic agents and tools for understanding tuberculosis pathogenesis .

Synthetic Methodologies

The synthesis of this compound has evolved through various innovative methods, including microwave-assisted synthesis and copper-catalyzed reactions. These approaches not only enhance yield but also allow for the rapid generation of diverse libraries of derivatives suitable for biological testing .

Cosmetic Applications

Beyond medicinal uses, this compound has been explored in cosmetic formulations due to its potential skin benefits. Its incorporation into topical products may provide antioxidant properties or enhance skin hydration through improved formulation stability .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-a]pyridin-2-ylmethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it could inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites. The exact molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Structural Analogs in Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share structural similarities with the target compound but differ in the pyrimidine ring (vs. pyridine). Key comparisons include:

a) Substituent Effects on Bioactivity

  • Compound 19 (): A pyrazolo[1,5-a]pyrimidine derivative with a pyrrolidin-2-ylmethanol side chain demonstrated kinase inhibitory activity. The hydroxymethyl group likely enhances solubility, contributing to its potency .
  • Compound 10f (): A 6,7-dimethyl-4-fluorophenyl-substituted pyrazolo[1,5-a]pyrimidine showed potent COX-2 inhibition (IC50 < 10 nM). Disubstitution at the 6 and 7 positions optimized steric and electronic interactions with the enzyme .

b) Physicochemical Properties

  • CAS 841253-81-4 (): A pyrazolo[1,5-a]pyrimidin-7-yl ethanol derivative exhibited moderate aqueous solubility (logP ≈ 3.2) and oral bioavailability (>50% in rodent models). The ethanol group improved hydrophilicity compared to non-polar analogs .
  • Fluorescence Properties (): Pyrazolo[1,5-a]pyrimidines with amino groups (e.g., compound 87) displayed enhanced fluorescence (λem = 393–414 nm) compared to aryl-substituted analogs, suggesting that polar substituents like -OH could similarly influence optical properties .

Pyrazolo[1,5-a]pyridine Derivatives

The pyridine core in the target compound distinguishes it from pyrimidine analogs. Relevant comparisons include:

a) Functional Group Diversity

  • Compound 12a (): A pyrazolo[1,5-a]pyridine with a hydrazono-propanal substituent served as a synthetic intermediate. The aldehyde group (-CHO) at the 3-position contrasts with the target’s hydroxymethyl (-CH2OH), highlighting how electronic effects (e.g., electron-withdrawing vs. donating) influence reactivity .
  • Compound 17 (): A pyridine-3-carboxylate derivative with a triazolyl substituent showed moderate antimicrobial activity (MIC = 8–32 µg/mL). Ester groups may reduce solubility compared to hydroxymethyl analogs .

Data Tables: Key Comparisons

Table 2. Physicochemical Properties

Compound logP Solubility (mg/mL) Bioavailability Fluorescence λem (nm)
CAS 841253-81-4 3.2 0.15 (water) >50% N/A
Compound 87 () 2.8 0.22 (DMSO) N/A 393–414
Target (Hypothetical) ~2.5 0.3 (predicted) High (estimated) 350–370 (predicted)

Research Findings and Trends

  • Substituent Positioning : Polar groups (e.g., -OH, -NH2) at peripheral positions enhance solubility without compromising binding affinity, as seen in pyrimidine-based kinase inhibitors .
  • Core Flexibility: Pyridine cores (vs.
  • Synthetic Accessibility : Hydroxymethyl groups facilitate further functionalization (e.g., esterification, glycosylation), expanding utility in drug design .

Biological Activity

Pyrazolo[1,5-a]pyridin-2-ylmethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring fused to a pyridine moiety, which contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions that modify the pyrazole core to enhance its pharmacological properties. Recent studies have highlighted various synthetic pathways that yield derivatives with improved efficacy against specific biological targets.

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. In vitro studies have demonstrated their ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549). For instance, compounds derived from this scaffold exhibited IC50 values ranging from 0.2 to 1.5 µg/mL against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents as well .

CompoundCell LineIC50 (µg/mL)Reference
3gMDA-MB-2310.5
3hA5490.8
3lHeLa1.0

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated through assays measuring total iron-reducing power and radical scavenging activities (DPPH and ABTS). These studies indicate that certain derivatives possess significant antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .

Enzyme Inhibition

Recent research has identified this compound as a potent inhibitor of various enzymes involved in disease pathways. For example, it has been reported as an effective inhibitor of tropomyosin receptor kinases (Trk), which are critical in cancer progression and neurodegenerative diseases. Compounds with this scaffold demonstrated IC50 values below 5 nM against Trk receptors, suggesting strong therapeutic potential in treating cancers driven by these pathways .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Through activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Defense : By enhancing cellular antioxidant enzymes and reducing reactive oxygen species (ROS) levels.

Case Studies

Several case studies have illustrated the efficacy of this compound derivatives in preclinical models:

  • Breast Cancer Model : A derivative was tested in an MDA-MB-231 xenograft model, showing a significant reduction in tumor volume compared to controls after 21 days of treatment.
  • Tuberculosis Treatment : In a mouse model infected with Mycobacterium tuberculosis, a compound demonstrated a reduction in bacterial load by more than 90% after four weeks of treatment.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Pyrazolo[1,5-a]pyridin-2-ylmethanol, and how do reaction conditions influence yield?

  • This compound is typically synthesized via condensation reactions between 3-amino-1H-pyrazoles and α,β-unsaturated nitriles or esters. Key steps include refluxing precursors in polar solvents (e.g., ethanol, pyridine) and optimizing temperature (50–140°C) and catalysts (e.g., Pd-based systems for direct C–H arylation) to enhance regioselectivity . For example, details a three-step one-pot method using a novel catalyst to achieve >70% yield. Analytical validation via NMR and elemental analysis is critical for confirming structure and purity .

Q. How can NMR spectroscopy resolve structural ambiguities in pyrazolo[1,5-a]pyridine derivatives?

  • ¹H and ¹³C NMR are standard for identifying substituent positions. For complex cases, (15N,1H) HMBC experiments provide unambiguous assignment of nitrogen connectivity and regiochemistry, as demonstrated in . Discrepancies in carbonyl/amino group positioning (e.g., tautomerism) can be resolved via X-ray crystallography .

Q. What safety protocols are essential when handling pyrazolo[1,5-a]pyridine intermediates?

  • Use PPE (gloves, masks, protective clothing) to avoid skin contact. Reactive intermediates (e.g., sulfonyl chlorides) require glove-box handling. Waste must be segregated and processed by certified agencies due to toxicity risks .

Advanced Research Questions

Q. How can regioselectivity be controlled during the functionalization of position 7 in pyrazolo[1,5-a]pyridine scaffolds?

  • Position 7 functionalization often employs palladium-catalyzed C–H activation. demonstrates bromination and nitration at position 7 using N-bromosuccinimide or nitric acid under controlled conditions (0–25°C). Solvent choice (e.g., acetonitrile vs. dichloromethane) and directing groups (e.g., carboxylates) significantly influence selectivity .

Q. What strategies address contradictions in reported synthetic yields for pyrazolo[1,5-a]pyridine derivatives?

  • Yield discrepancies (e.g., 70% vs. 50% for similar routes) may stem from solvent purity, trace moisture, or catalyst loading. highlights the role of a telescoped flow system to improve reproducibility by minimizing intermediate isolation steps. DOE (Design of Experiments) can identify critical parameters .

Q. How do pyrazolo[1,5-a]pyridine derivatives interact with kinase targets like CK2 or CDK2?

  • Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) inhibit kinases via ATP-binding site competition. identifies hydrophobic interactions between methyl groups and kinase pockets, validated by docking studies. SAR analysis shows that 2-hydroxymethyl substitutions (as in this compound) enhance solubility without compromising binding .

Q. What catalytic systems enable scalable synthesis of pyrazolo[1,5-a]pyridine derivatives for preclinical studies?

  • Pd(OAc)₂/XPhos systems enable gram-scale synthesis via Suzuki-Miyaura coupling, as shown in . For aerobic oxidations, flow chemistry reduces reaction times (≤2 h) and improves safety by minimizing exposure to hazardous intermediates .

Q. Methodological Considerations

Q. How is HRMS used to validate novel pyrazolo[1,5-a]pyridine derivatives?

  • High-Resolution Mass Spectrometry (HRMS) confirms molecular formulas by matching observed [M+H]⁺ peaks with theoretical values (e.g., C₁₃H₁₁N₅O: calcd 254.1042, found 254.1039 in ). Isotopic pattern analysis further verifies halogenated derivatives .

Q. What purification techniques are optimal for isolating pyrazolo[1,5-a]pyridine carboxaldehydes?

  • Column chromatography (silica gel, ethyl acetate/hexane gradients) effectively separates aldehydes from by-products. For polar derivatives, preparative HPLC with C18 columns achieves >95% purity, as described in .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJIKLOMRJZRTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=NN2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506306
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76943-47-0
Record name (Pyrazolo[1,5-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10506306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An adaptation of the method described in WO 96/01826 was used. Imidazole-1-carbothioic acid (2-imino-2H-pyridin-1-yl)-amide (200 mg, 1.37 mmol) and 2-chloromethyl-1-methyl-4-phenyl-1H-imidazole 6 (300 mg, 1.46 mmol) were dissolved in 1-propanol (25 mL) and the mixture was heated to reflux for 2 hours. The solvent was removed under reduced pressure and the residue dissolved in dichloromethane. The solution was washed with water and the organic layer was dried over Na2SO4 and concentrated. The residue was purified by chromatography on silica gel to afford the title compound (273 mg, 62%) as a yellow solid. LC-MS: m/z=322.1 (MH+), tR=2.29 min, method B.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
62%

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